Cas no 1170015-59-4 (N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide)

N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates multiple functional groups, including chloro, methoxy, ethoxy, and fluoro substituents, which may enhance its binding affinity and selectivity in biological systems. The compound's carboxamide linkage and aromatic substitutions suggest utility as an intermediate in the synthesis of bioactive molecules or as a scaffold for drug development. Its well-defined molecular architecture allows for precise modifications, making it a candidate for structure-activity relationship (SAR) studies. The presence of halogen and alkoxy groups may contribute to improved metabolic stability and pharmacokinetic properties.
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide structure
1170015-59-4 structure
Product name:N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
CAS No:1170015-59-4
MF:C19H17ClFN3O3
MW:389.807986974716
CID:6005689
PubChem ID:42109739

N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
    • N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
    • F5069-0256
    • 1170015-59-4
    • AKOS024494658
    • Inchi: 1S/C19H17ClFN3O3/c1-3-27-17-11-24(14-7-5-13(21)6-8-14)23-18(17)19(25)22-15-10-12(20)4-9-16(15)26-2/h4-11H,3H2,1-2H3,(H,22,25)
    • InChI Key: BPJWQMREAYQZCR-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(F)C=C2)C=C(OCC)C(C(NC2=CC(Cl)=CC=C2OC)=O)=N1

Computed Properties

  • Exact Mass: 389.0942473g/mol
  • Monoisotopic Mass: 389.0942473g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.4Ų
  • XLogP3: 4.1

N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5069-0256-30mg
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
1170015-59-4
30mg
$119.0 2023-09-10
Life Chemicals
F5069-0256-15mg
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
1170015-59-4
15mg
$89.0 2023-09-10
Life Chemicals
F5069-0256-5μmol
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
1170015-59-4
5μmol
$63.0 2023-09-10
Life Chemicals
F5069-0256-25mg
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
1170015-59-4
25mg
$109.0 2023-09-10
Life Chemicals
F5069-0256-2mg
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
1170015-59-4
2mg
$59.0 2023-09-10
Life Chemicals
F5069-0256-20mg
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
1170015-59-4
20mg
$99.0 2023-09-10
Life Chemicals
F5069-0256-40mg
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
1170015-59-4
40mg
$140.0 2023-09-10
Life Chemicals
F5069-0256-100mg
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
1170015-59-4
100mg
$248.0 2023-09-10
Life Chemicals
F5069-0256-10μmol
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
1170015-59-4
10μmol
$69.0 2023-09-10
Life Chemicals
F5069-0256-75mg
N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
1170015-59-4
75mg
$208.0 2023-09-10

N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide Related Literature

Additional information on N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: A Comprehensive Overview

The compound N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CAS No. 1170015-59-4) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by its complex structure, which includes a pyrazole ring, a carboxamide group, and multiple substituted aromatic rings. The presence of chlorine, methoxy, and fluoro groups introduces unique electronic and steric properties, making it a subject of interest for researchers in medicinal chemistry and chemical biology.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery. Pyrazoles are known for their ability to act as hydrogen bond donors and acceptors, which enhances their binding affinity to various biological targets. In the case of N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, the pyrazole ring is further substituted with electron-withdrawing groups like ethoxy and fluoro, which can modulate its reactivity and selectivity. These properties make it a promising candidate for inhibiting enzymes or receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and functional group transformations. Researchers have explored various strategies to optimize the synthesis pathway, ensuring high yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. This approach aligns with the growing trend of sustainable chemistry practices in the pharmaceutical industry.

In terms of biological activity, N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has shown potent inhibitory effects on several key enzymes. For example, studies have demonstrated its ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. This suggests its potential as an anticancer agent, particularly in targeting rapidly dividing cells such as those found in tumors.

Moreover, this compound has been investigated for its role in modulating ion channels, which are essential for various physiological processes. Its interaction with voltage-gated sodium channels has been reported to exhibit analgesic effects in preclinical models. This dual functionality—combining kinase inhibition and ion channel modulation—positions it as a versatile molecule with broad therapeutic applications.

From an agricultural perspective, N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has also been evaluated for its pesticidal properties. Its ability to inhibit key enzymes involved in insect metabolism makes it a potential candidate for developing eco-friendly pesticides. Recent research has focused on improving its bioavailability and reducing environmental toxicity through structural modifications.

In conclusion, N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CAS No. 1170015-59-4) represents a cutting-edge molecule with diverse applications across multiple industries. Its unique chemical structure, combined with advanced synthetic techniques and promising biological activity profiles, underscores its importance in contemporary drug discovery and agrochemical development. As research continues to unravel its full potential, this compound is poised to make significant contributions to both human health and sustainable agriculture.

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